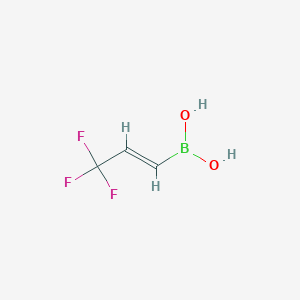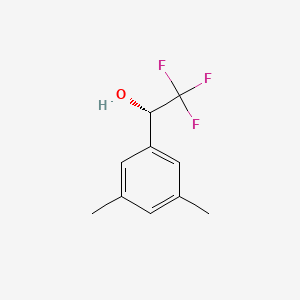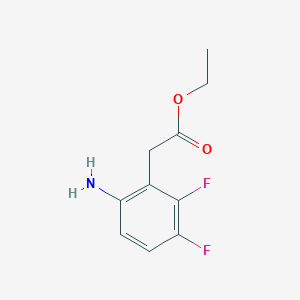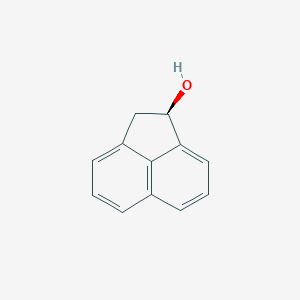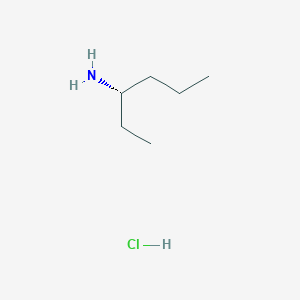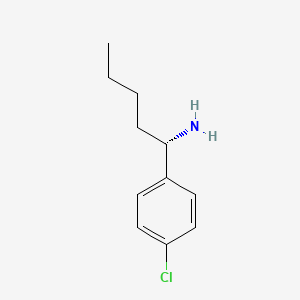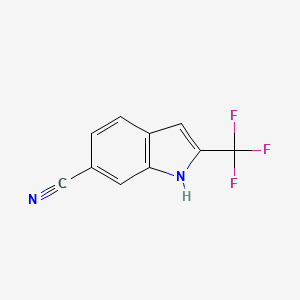
2-(Trifluoromethyl)-1H-indole-6-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Trifluoromethyl)-1H-indole-6-carbonitrile is a compound that combines the structural features of indole and trifluoromethyl groups. Indole compounds are widely found in nature and are known for their bioactivity, making them valuable in medicinal chemistry . The trifluoromethyl group enhances the compound’s polarity, stability, and lipophilicity, which are desirable properties in pharmaceuticals and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions: One efficient method is the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na, which selectively introduces the trifluoromethyl group at the C2 position . This method is advantageous due to its simplicity, cost-effectiveness, and low toxicity.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar trifluoromethylation techniques. The use of environmentally friendly and cheap sources of trifluoromethyl groups, such as CF3SO2Na, is preferred to ensure scalability and sustainability .
化学反应分析
Types of Reactions: 2-(Trifluoromethyl)-1H-indole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while substitution reactions can produce various functionalized indole derivatives .
科学研究应用
2-(Trifluoromethyl)-1H-indole-6-carbonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s bioactivity makes it valuable in studying biological processes and developing new drugs.
Medicine: Its stability and lipophilicity enhance the pharmacokinetic properties of drug candidates.
Industry: The compound is used in the development of agrochemicals and materials with improved properties.
作用机制
The mechanism of action of 2-(Trifluoromethyl)-1H-indole-6-carbonitrile involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
相似化合物的比较
2-(Trifluoromethyl)isonicotinic acid: Used in molecular topology construction.
2-(Trifluoromethyl)acrylic acid: Utilized as an acidic functional monomer.
Uniqueness: 2-(Trifluoromethyl)-1H-indole-6-carbonitrile is unique due to its combination of the indole structure and trifluoromethyl group, which imparts distinct chemical and biological properties. Its enhanced stability, lipophilicity, and bioactivity make it a valuable compound in various fields of research and industry .
属性
分子式 |
C10H5F3N2 |
|---|---|
分子量 |
210.15 g/mol |
IUPAC 名称 |
2-(trifluoromethyl)-1H-indole-6-carbonitrile |
InChI |
InChI=1S/C10H5F3N2/c11-10(12,13)9-4-7-2-1-6(5-14)3-8(7)15-9/h1-4,15H |
InChI 键 |
JHNXMTWNRFZZLU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C#N)NC(=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


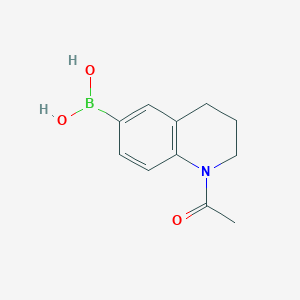
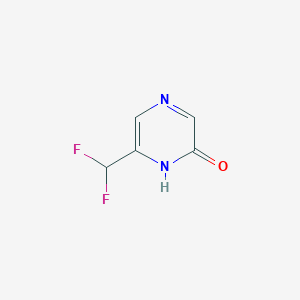
![3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B12963923.png)
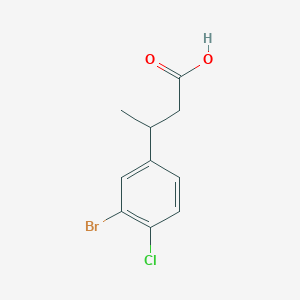
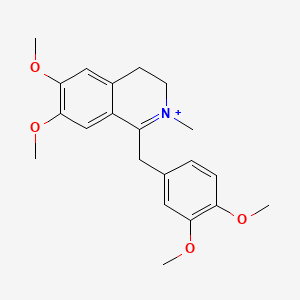
![tert-Butyl 3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B12963934.png)
